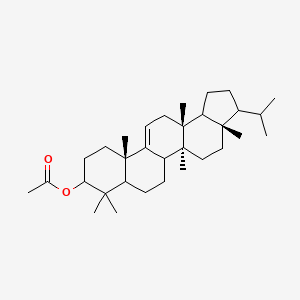
Sorghumol (acetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sorghumol (acetate) is a naturally occurring ester compound derived from the sorghum plant (Sorghum bicolor). It belongs to the chemical class of strigolactones, which are known for their role as germination stimulants for root parasitic plants such as Striga and Orobanche
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sorghumol (acetate) can be synthesized through the esterification of sorghumol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of sorghumol to sorghumol (acetate) .
Industrial Production Methods: Industrial production of sorghumol (acetate) often involves the extraction of sorghumol from sorghum plants followed by esterification. The extraction process can be performed using solvent extraction or distillation methods. Solvents such as ethanol, ethyl acetate, or methanol are commonly used for the extraction .
Analyse Des Réactions Chimiques
Types of Reactions: Sorghumol (acetate) undergoes various chemical reactions, including:
Oxidation: Sorghumol (acetate) can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of sorghumol (acetate) can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Different esters or amides.
Applications De Recherche Scientifique
Sorghumol (acetate) has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying esterification and hydrolysis reactions.
Medicine: Research is ongoing to explore its potential anti-inflammatory and antioxidant properties.
Mécanisme D'action
Sorghumol (acetate) exerts its effects primarily through its role as a germination stimulant. It interacts with molecular targets in root parasitic plants, triggering germination and subsequent parasitism. The exact molecular pathways involved include the activation of specific receptors and signaling cascades that lead to germination . Additionally, its potential anti-inflammatory and antioxidant activities are attributed to its ability to modulate cellular signaling pathways and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
- Strigol
- 5-Deoxy-strigol
- Sorgolactone
Propriétés
Formule moléculaire |
C32H52O2 |
|---|---|
Poids moléculaire |
468.8 g/mol |
Nom IUPAC |
[(3aS,5aS,11aS,13aR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl] acetate |
InChI |
InChI=1S/C32H52O2/c1-20(2)22-10-13-26-30(22,7)18-19-31(8)24-11-12-25-28(4,5)27(34-21(3)33)15-16-29(25,6)23(24)14-17-32(26,31)9/h14,20,22,24-27H,10-13,15-19H2,1-9H3/t22?,24?,25?,26?,27?,29-,30+,31+,32-/m1/s1 |
Clé InChI |
WQWTUUFHPFYTRZ-XOCLBAIJSA-N |
SMILES isomérique |
CC(C)C1CCC2[C@]1(CC[C@@]3([C@@]2(CC=C4C3CCC5[C@@]4(CCC(C5(C)C)OC(=O)C)C)C)C)C |
SMILES canonique |
CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


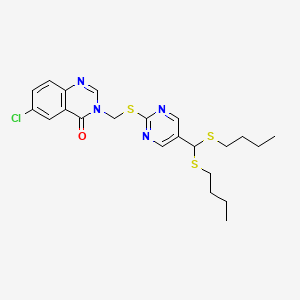
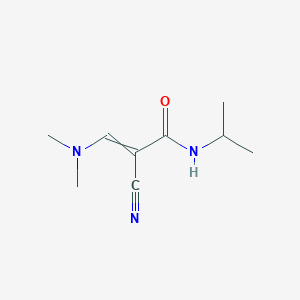
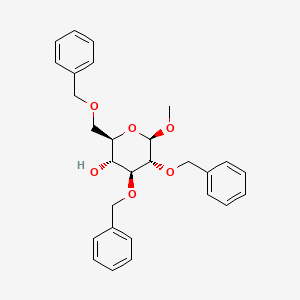
![(4aS,6aR,6bR,12aR)-1,2,6b,9,9,12a-hexamethyl-4a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-10-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid](/img/structure/B12430335.png)
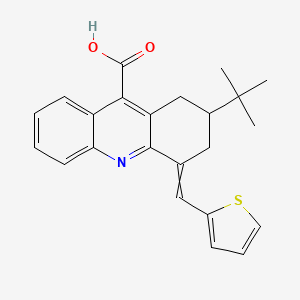
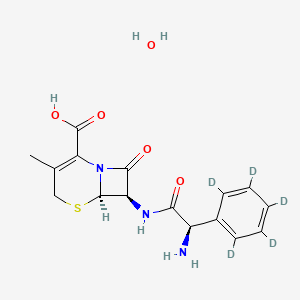
![Methyl 5-(acetyloxy)-2-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-1,6,9a,10a-tetramethyl-9-oxo-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-2h-cyclopenta[b]naphtho[2,3-d]furan-6-carboxylate](/img/structure/B12430364.png)
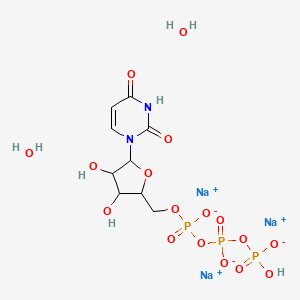
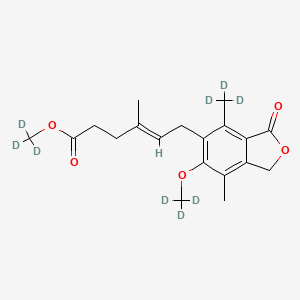
![2-{[5-(2-fluorophenoxymethyl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12430382.png)
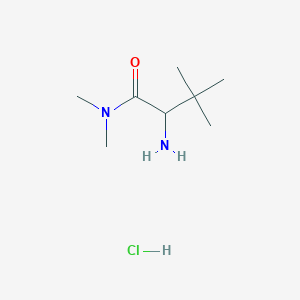
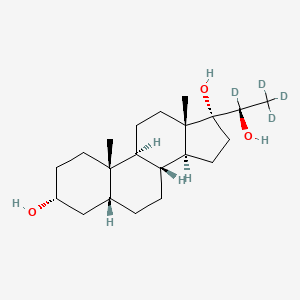
![7-Fluoropyrrolo[1,2-a]quinolin-4-amine](/img/structure/B12430394.png)
![(1R,5aS,9aS,9bR)-5,5a,6,7,8,9,9a,9b-Octahydro-1-hydroxy-6,6,9a-trimethylnaphtho[1,2-c]furan-3(1H)-one](/img/structure/B12430408.png)
